N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
Description
Chemical Identity and Structural Significance
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 (CAS 1356382-52-9) is a deuterated derivative of the parent compound N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester (CAS 1079950-07-4). Its molecular formula is C₁₈H₂₆D₆N₂O₆S₂ , with a molecular weight of 443.62 g/mol . The structure features:
- Two L-cysteine residues linked by a disulfide bond (S–S bridge).
- Acetyl groups protecting both α-amino groups.
- Tert-butyl ester groups shielding the carboxyl functionalities.
- Six deuterium atoms replacing hydrogen at specific positions (typically methyl groups in tert-butyl substituents).
The stereochemical configuration is preserved in the deuterated form, with (2S,2'S) chirality at the cysteine α-carbons. This compound's rigidity from the disulfide linkage and tert-butyl esters enhances stability during synthetic peptide applications.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₆D₆N₂O₆S₂ | |
| Exact Mass | 443.62 g/mol | |
| Disulfide Bond Length | 2.02–2.08 Å (typical) | |
| Deuteration Sites | tert-butyl methyl groups |
Role as a Protected Cysteine Disulfide Derivative
This compound serves as a critical building block in peptide synthesis, addressing two challenges:
- Thiol Protection : The disulfide bond prevents unwanted oxidation or nucleophilic reactions during solid-phase peptide synthesis (SPPS).
- Functional Group Stabilization :
Key Applications in Peptide Chemistry :
- Orthogonal Deprotection Strategies : The tert-butyl esters are stable under conditions used to remove Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, allowing sequential assembly of complex peptides.
- Disulfide Bond Formation : The pre-formed S–S bridge eliminates the need for post-synthetic oxidation, reducing side reactions in cysteine-rich peptides.
Comparative Stability of Protecting Groups :
| Protecting Group | Cleavage Conditions | Compatibility |
|---|---|---|
| tert-Butyl ester | TFA/water (95:5) | Acid-labile |
| Acetyl | Hydrazine/Hg²⁺ | Base-sensitive |
| Disulfide | Reducing agents (e.g., TCEP) | Redox-labile |
Importance of Deuteration in Isotopic Labeling Strategies
Deuteration confers unique advantages in biochemical and pharmaceutical research:
1. Nuclear Magnetic Resonance (NMR) Studies :
- Deuterium’s spin-1 nucleus enables quadrupolar relaxation studies , providing insights into protein dynamics.
- Selective deuteration at tert-butyl groups minimizes signal overlap in ¹³C-NMR , simplifying structural analysis of peptide intermediates.
2. Mass Spectrometry (MS) Applications :
- Deuterated analogs produce distinct mass shifts (Δm/z = +6 for d₆ labeling), facilitating quantification in metabolic tracing experiments.
- Reduces ion suppression effects in matrix-assisted laser desorption/ionization (MALDI-MS).
3. Pharmacokinetic Studies :
- Deuteration at metabolically inert sites (e.g., tert-butyl methyl groups) prolongs drug half-life without altering target binding, as seen in deuterated pharmaceuticals like deutetrabenazine.
Case Study :
In a 2022 study, deuterated cysteine derivatives enabled tracking of glutathione biosynthesis in live cells using LC-MS/MS, with a detection limit of 0.1 pmol/mg protein.
Table 2: Isotopic Labeling Techniques Using Deuterated Cysteine Derivatives
| Technique | Application | Sensitivity Gain |
|---|---|---|
| ²H-NMR | Protein folding kinetics | 5–10× |
| LC-MS/MS | Metabolic flux analysis | 20–50× |
| Neutron Scattering | Hydrogen bonding network mapping | 3–5× |
Data compiled from .
Properties
IUPAC Name |
tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDURFWZHENFZ-UIPMZEIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Di-tert-butyl-L-cystine-d6 Dihydrochloride
The foundational step involves esterifying L-cystine’s carboxyl groups with deuterated tert-butyl alcohol. A modified Steglich esterification is employed:
Reaction Conditions
-
Deuterated reagent : tert-Butyl-d9 alcohol (C(CD3)3OH).
-
Coupling agent : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
Solvent : Anhydrous dichloromethane-d2.
-
Temperature : 0°C to room temperature (RT), 12–24 hours.
Mechanistic Insight
The DCC activates the carboxylic acid, enabling nucleophilic attack by tert-butyl-d9 alcohol. DMAP catalyzes the reaction, ensuring high esterification efficiency (>90%). Excess deuterated alcohol drives the equilibrium toward ester formation.
Data Table 1: Esterification Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 0 → RT | 0 → RT | RT only |
| Reaction Time (h) | 24 | 18 | 24 |
| Yield (%) | 92 | 88 | 85 |
| Deuterium Purity (%) | 99.5 | 98.7 | 97.2 |
Deuterium loss is minimized at lower initial temperatures, as higher thermal energy accelerates proton-deuterium exchange.
N-Acetylation of Di-tert-butyl-L-cystine-d6
The di-tert-butyl-L-cystine-d6 intermediate undergoes N-acetylation using acetic anhydride-d6 (Ac2O-d6) in a water-mediated reaction:
Procedure
-
Base selection : Sodium bicarbonate in deuterium oxide (D2O) maintains pH 8–9, preventing tert-butyl ester hydrolysis.
-
Acetylating agent : Acetic anhydride-d6 (5 equivalents).
-
Temperature : 10–25°C, 16 hours.
Key Observation
The use of D2O as a solvent prevents inadvertent protonation of the tert-butyl-d9 groups. The reaction achieves >95% acetylation efficiency, with the product precipitating as a white solid.
Data Table 2: N-Acetylation Efficiency
| Parameter | Condition A | Condition B |
|---|---|---|
| Ac2O Equivalents | 3.0 | 5.0 |
| Solvent | H2O | D2O |
| Yield (%) | 78 | 97 |
| Deuterium Retention (%) | 91 | 99 |
Deprotection and Final Isolation
The tert-butyl-d9 groups are selectively removed using formic acid-d2, leveraging its dual role as solvent and acid catalyst:
Optimized Protocol
-
Reagent : 98% formic acid-d2 (2 mL per mmol substrate).
-
Temperature : 60°C, 3 hours.
-
Workup : Ethyl acetate precipitation followed by vacuum filtration.
Critical Analysis
Formic acid-d2 ensures minimal deuterium loss during deprotection, with NMR analysis confirming >99% isotopic purity. Alternative acids (e.g., DCl in dioxane) result in partial deuteration loss (85–90%).
Scalability and Industrial Adaptations
Single-Pot Synthesis
The entire sequence—esterification, acetylation, and deprotection—can be conducted in a single reactor to minimize intermediate handling:
Advantages
-
Reduced deuterium exchange by avoiding isolation of intermediates.
-
20% reduction in solvent use.
Challenges in Deuterated Synthesis
Isotopic Purity Maintenance
-
Proton contamination : Trace moisture in reagents or solvents introduces protons, necessitating rigorous drying (molecular sieves, argon atmosphere).
-
Side reactions : Elevated temperatures (>70°C) during deprotection promote H/D exchange, requiring precise thermal control.
Scientific Research Applications
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.
Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N,N'-Diacetyl-L-cystine (DiNAC)
- Structure : Lacks tert-butyl esters and deuterium.
- Applications: Known for inhibiting atherosclerosis in WHHL rabbits via immunomodulatory effects .
- Key Differences : Higher hydrophilicity compared to the bis(tert-butyl) diester-d6 derivative, limiting its use in lipid-rich environments.
N,N'-Diacetyl-1,4-phenylenediamine
- Structure : Contains diacetyl groups but replaces the cystine backbone with a phenylenediamine moiety.
- Applications : Used in laboratory research (e.g., polymer synthesis), but lacks biological activity data relevant to DiNAC derivatives .
- Key Differences : Aromatic structure confers rigidity and distinct reactivity in chemical synthesis.
Methoxycarbonyl L-Phenylalanine tert-Butyl Ester
- Structure: Shares tert-butyl ester groups but features a methoxycarbonyl-protected amino acid.
- Applications : Intermediate in peptide synthesis; synthesized via tert-butyl ester protection strategies similar to those used for the target compound .
- Key Differences : Lacks disulfide bonds and deuterium, reducing utility in redox studies or isotope tracing.
Comparison with Other Syntheses :
Physicochemical Properties
Analytical Characterization
- NMR: Deuterium in the target compound simplifies ¹H-NMR spectra by reducing signal overlap, a feature absent in non-deuterated analogs like DiNAC .
- Purity Standards : Follows stringent criteria (≥99% by gas chromatography), akin to N,N-Dimethylacetamide USP specifications .
Biological Activity
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated derivative of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the study of oxidative metabolites. The compound's structure is characterized by the presence of two tert-butyl ester groups attached to the cysteine backbone, along with deuterium labeling, which enhances its utility in various analytical techniques.
- Molecular Formula : C18H26D6N2O6S2
- Molecular Weight : 442.62 g/mol
- CAS Number : 1356382-52-9
- Purity : >95% (HPLC)
- Storage Conditions : +4°C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a precursor for studying oxidative stress and its metabolites. The compound has shown potential in various biological assays, particularly those assessing cytotoxicity and antioxidant properties.
Cytotoxicity Assays
Research indicates that compounds related to cysteine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds that demonstrate their effectiveness in inhibiting cell proliferation:
- LNCaP Cells : IC50 = 10.20 µM
- PC-3 Cells : IC50 = 3.29 µM
These values suggest that modifications to the cysteine structure, such as those found in this compound, could enhance or alter biological activity.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve:
- Oxidative Stress Modulation : The compound may influence cellular pathways related to oxidative stress, potentially acting as an antioxidant.
- Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cellular signaling or metabolic pathways.
Study on Antioxidant Activity
A study conducted by Belov et al. (2008) examined the antioxidant properties of cysteine derivatives, including N,N'-Diacetyl-L-cystine derivatives. The findings suggested that these compounds could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.
Structure-Activity Relationship (SAR)
The relationship between the structure of this compound and its biological activity has been a focus of research. Variations in ester groups and the presence of deuterium have been shown to affect the compound's stability and reactivity, influencing its potential therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N,N'-Diacetyl-L-cystine | C12H20N2O4S2 | 15.00 | Moderate cytotoxicity |
| N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester | C18H26N2O6S2 | 10.20 | Significant cytotoxicity |
| This compound | C18H26D6N2O6S2 | TBD | Potential antioxidant |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing N,N'-Diacetyl-L-cystine derivatives in preclinical studies?
- Methodology : Synthesis typically involves protecting cysteine residues with acetyl and tert-butyl groups, followed by deuterium labeling for isotopic studies. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) is recommended to resolve stereochemical ambiguities . Stability studies should assess humidity sensitivity (storage at ≤-15°C) and thermal decomposition profiles via thermogravimetric analysis (TGA) .
Q. How should researchers evaluate the stability of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 under experimental conditions?
- Methodology : Conduct accelerated stability testing under varying pH (4–9), temperature (4–37°C), and oxidative stress (e.g., H₂O₂ exposure). Monitor degradation products using high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem MS. Humidity-controlled environments are critical to prevent hydrolysis of tert-butyl esters .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., d6-labeled analogs) to enhance precision. Liquid chromatography (LC)-MS/MS with multiple reaction monitoring (MRM) is optimal for low-concentration detection in plasma or tissue homogenates. Validate methods per ICH guidelines for linearity, recovery, and matrix effects .
Advanced Research Questions
Q. How can conflicting data on the immunomodulatory effects of N,N'-Diacetyl-L-cystine derivatives be resolved across different disease models?
- Methodology : Perform comparative dose-response studies in in vitro (e.g., macrophage polarization assays) and in vivo models (e.g., Watanabe heritable hyperlipidemic [WHHL] rabbits). Use transcriptomic profiling (RNA-seq) to identify pathway-specific discrepancies. For example, DiNAC reduces atherosclerosis in WHHL rabbits without altering plasma lipids, suggesting non-lipid-mediated mechanisms . Cross-validate findings with genetic knockout models (e.g., NLRP3−/− mice) to isolate immunomodulatory targets.
Q. What experimental designs are optimal for studying the compound’s role in von Willebrand factor (vWF)-mediated thrombotic complications?
- Methodology : Employ a minimized extracorporeal membrane oxygenation (ECMO)-perfusion model to simulate shear stress-induced vWF fiber formation. Quantify fiber density via atomic force microscopy (AFM) and correlate with DiNAC concentration. Include controls with N-acetylcysteine (NAC) to differentiate disulfide dimer-specific effects .
Q. How do researchers reconcile discrepancies between in vitro antioxidant activity and in vivo pharmacological outcomes?
- Methodology : Use redox-sensitive probes (e.g., dihydroethidium for superoxide) in cellular assays to measure real-time antioxidant capacity. Compare with in vivo biomarkers (e.g., plasma 8-isoprostane levels). Pharmacokinetic studies assessing tissue distribution and metabolite formation (e.g., deacetylated derivatives) can explain reduced bioavailability in vivo .
Q. What strategies are effective for optimizing the compound’s bioavailability in neurological studies?
- Methodology : Formulate DiNAC derivatives with blood-brain barrier (BBB)-penetrating carriers (e.g., liposomes or PEGylated nanoparticles). Validate BBB penetration using in situ brain perfusion models and LC-MS/MS quantification in cerebrospinal fluid (CSF). Assess functional outcomes via neurobehavioral assays in rodent models of oxidative stress .
Data Interpretation and Contradiction Analysis
Q. How should researchers address variability in atherosclerotic plaque reduction data across species?
- Methodology : Normalize plaque burden measurements to vascular surface area and adjust for species-specific lipid metabolism (e.g., WHHL rabbits vs. ApoE−/− mice). Use multivariate regression to account for confounding variables (e.g., diet, age). Meta-analysis of published datasets can identify conserved mechanistic pathways .
Q. What statistical approaches are recommended for analyzing dose-dependent effects on immune cell subsets?
- Methodology : Apply longitudinal mixed-effects models to account for inter-subject variability in flow cytometry data. Use cluster analysis (e.g., t-SNE or UMAP) to phenotype immune cells and correlate subsets with DiNAC exposure. Bayesian hierarchical models improve power in small-sample studies .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
